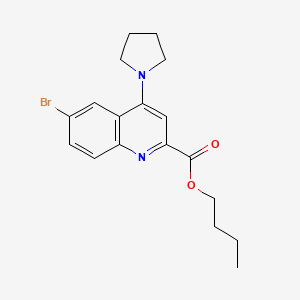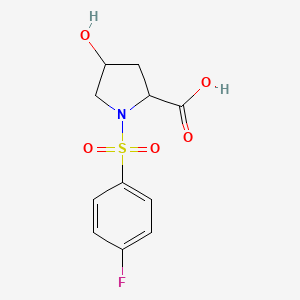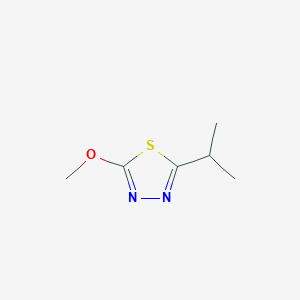
2-Isopropyl-5-methoxy-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methoxy-1,3,4-thiadiazole is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives, which includes this compound, is characterized by the presence of a =N-C-S moiety and strong aromaticity of the ring . These properties contribute to the compound’s low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are influenced by the nature of substituents on the C-5 phenyl ring. For instance, a methoxy group substitution decreases the antimicrobial activity, while an electron-withdrawing group increases the activity .Applications De Recherche Scientifique
Corrosion Inhibition
- Research Context : 1,3,4-Thiadiazole derivatives have been investigated for their effectiveness in corrosion inhibition. A study by Attou et al. (2020) explored a new derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel in hydrochloric acid medium. The research revealed a high protection degree of approximately 98% and identified it as a mixed-kind inhibitor (Attou et al., 2020).
Antimicrobial Properties
- Synthesis and Evaluation : Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives showing significant in vitro antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
Antiproliferative and Antimicrobial Effects
- Biological Activities : Gür et al. (2020) designed and synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities. These compounds exhibited high DNA protective ability and strong antimicrobial activity against certain strains. Notably, one compound showed cytotoxicity on cancer cell lines, suggesting potential use in chemotherapy (Gür et al., 2020).
Antioxidant Properties
- Structural Analysis and Antioxidant Evaluation : Gür et al. (2017) synthesized 1,3,4-thiadiazole derivatives including methoxy cinnamic acids and evaluated their antioxidant activities. The study found that compounds with methoxy groups exhibited effective antioxidant activities (Gür et al., 2017).
Pharmacological Applications
- Medicinal Chemistry Review : Matysiak (2015) reviewed the medicinal chemistry of 1,3,4-thiadiazole based compounds, highlighting their diverse biological activities such as anticancer, antibacterial, antifungal, and anti-inflammatory properties (Matysiak, 2015).
Anticancer Properties
- Antiproliferative Activity Study : Matysiak et al. (2006) synthesized new 5-substituted 1,3,4-thiadiazoles and evaluated their antiproliferative activity. They discovered significant activity against human cancer cell lines, with some compounds showing higher efficacy than reference compounds like cisplatin (Matysiak et al., 2006).
Mécanisme D'action
Target of Action
It is known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activity and are present as a core structural component in an array of drug categories .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activity .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is known that 1,3,4-thiadiazole derivatives have been used in a variety of drug categories, suggesting they have suitable pharmacokinetic properties for therapeutic use .
Result of Action
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activity, suggesting they have significant molecular and cellular effects .
Action Environment
It is known that 1,3,4-thiadiazole derivatives exhibit a wide variety of biological activity in different environments .
Propriétés
IUPAC Name |
2-methoxy-5-propan-2-yl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)5-7-8-6(9-3)10-5/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACDLAPHSQAQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-oxo-5-(2-phenylbutanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2707865.png)
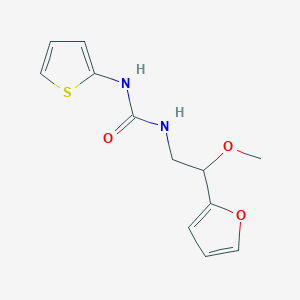
![8-(2-aminophenyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2707868.png)
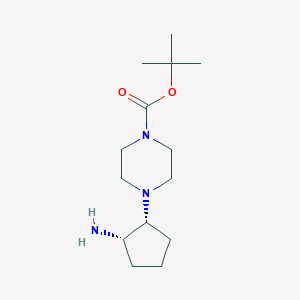
![2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2707870.png)
![6,7-dimethoxy-2-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2707876.png)
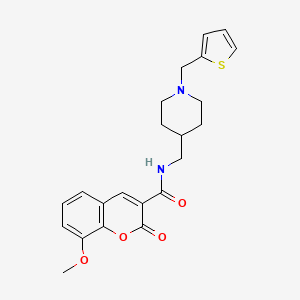
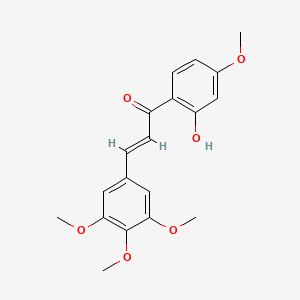
![[1,2,4]Triazolo[4,3-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2707881.png)
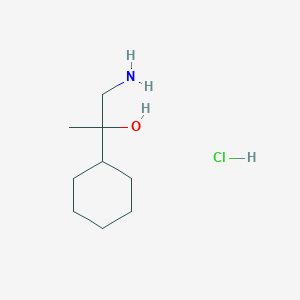
![(Z)-2-amino-6-ethyl-8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2707884.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)
